molecular formula C17H16N4OS2 B4281465 N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B4281465
M. Wt: 356.5 g/mol
InChI Key: DXIAUCGCJLHFQZ-UHFFFAOYSA-N
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Description

N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE typically involves the reaction of 4-methylphenyl isothiocyanate with 2-aminothiazole in the presence of a suitable base, followed by the reaction with 4-methyl-2-pyrimidinethiol. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may incorporate purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, thiols, and halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new thiazole or pyrimidine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE can be compared with other thiazole derivatives to highlight its uniqueness:

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS2/c1-11-3-5-13(6-4-11)14-9-23-17(20-14)21-15(22)10-24-16-18-8-7-12(2)19-16/h3-9H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIAUCGCJLHFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
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N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
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N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
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N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
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N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
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N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

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